UNBS3157

Content Navigation

CAS Number

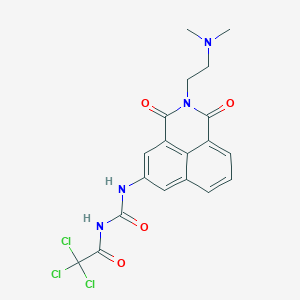

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

UNBS3157 (CAS: 868962-26-9) is a structurally modified naphthalimide derivative engineered to overcome the severe dose-limiting hematotoxicity associated with classical intercalators like amonafide. Featuring a distinct trichloroacetamide-urea moiety, it functions as a controlled in vivo precursor that rapidly hydrolyzes into its active form, UNBS5162, in physiological environments [1]. For procurement in preclinical oncology, toxicology, and chemoinformatics, UNBS3157 represents a critical baseline material for investigating NAT2-independent metabolic pathways, autophagy induction, and CXCL chemokine antagonism, offering an expanded therapeutic window and predictable processability compared to first-generation naphthalimides [1].

Substituting UNBS3157 with generic amonafide or other standard naphthalimide analogs fundamentally compromises in vivo study integrity due to divergent metabolic processing. Standard amonafide is rapidly acetylated by the polymorphic enzyme N-acetyltransferase 2 (NAT2) into N-acetylamonafide, leading to unpredictable, dose-limiting myelotoxicity and severe bone marrow suppression [1]. In contrast, the specific urea-based structural modification in UNBS3157 completely bypasses this NAT2-mediated acetylation. Consequently, substituting UNBS3157 with its parent class analogs reintroduces severe hematological toxicity, confounding efficacy data, restricting the maximum tolerated dose (MTD), and rendering the substitute unsuitable for high-dose preclinical modeling [1].

In Vivo Maximum Tolerated Dose (MTD) and Hematological Safety

A critical differentiator for UNBS3157 is its improved safety profile in murine models compared to classical naphthalimides. While amonafide exhibits dose-limiting bone marrow toxicity, UNBS3157 achieves a 3- to 4-fold higher maximum tolerated dose (MTD) irrespective of the administration route, without provoking hematotoxicity at therapeutic doses [1].

| Evidence Dimension | Maximum Tolerated Dose (MTD) |

| Target Compound Data | 300-400% higher MTD with zero hematotoxicity at therapeutic doses |

| Comparator Or Baseline | Amonafide (Baseline MTD limited by severe myelotoxicity) |

| Quantified Difference | 3- to 4-fold increase in MTD |

| Conditions | Murine in vivo models (various administration routes) |

Enables researchers to conduct high-dose efficacy studies without the confounding variable of lethal bone marrow suppression, critical for accurate drug evaluation.

Physiological Hydrolysis and Active Precursor Stability

UNBS3157 acts as a specific delivery precursor with a predictable degradation profile. In physiological saline, it extensively hydrolyzes to its active metabolite UNBS5162 (90% conversion in 270 minutes), while generating negligible amounts of the toxic parent compound amonafide (remaining constant at 1.4%) [1]. This controlled pathway ensures the primary active agent delivered is UNBS5162.

| Evidence Dimension | Hydrolysis profile in physiological saline |

| Target Compound Data | 90% conversion to UNBS5162; 1.4% amonafide generation |

| Comparator Or Baseline | Generic naphthalimide prodrugs (prone to parent reversion) |

| Quantified Difference | >98% avoidance of toxic amonafide generation |

| Conditions | In vitro physiological saline (with 5% DMSO) at 37°C over 270 minutes |

Guarantees that the observed biological activity is driven by the intended active metabolite rather than toxic reversion, ensuring reproducible pharmacokinetic profiles.

Mechanistic Differentiation: Reduced DNA Intercalation

Unlike amonafide, which functions primarily as a strong DNA intercalator and topoisomerase II poison, UNBS3157 exhibits a distinct interaction profile. In plasmid unwinding assays, UNBS3157 demonstrates a 5-fold weaker DNA intercalating activity than amonafide and does not act as a classical topoisomerase II poison [1].

| Evidence Dimension | DNA intercalating activity |

| Target Compound Data | 5-fold weaker intercalating activity |

| Comparator Or Baseline | Amonafide (Strong intercalation and Topo II poisoning) |

| Quantified Difference | 80% reduction in direct DNA intercalation strength |

| Conditions | pBR322 plasmid unwinding assay in the presence of topoisomerase I |

Confirms a distinct, non-genotoxic primary mechanism of action (autophagy and senescence) rather than classical topoisomerase poisoning, vital for targeting non-apoptotic pathways.

Precursor Formulation for In Vivo CXCL Chemokine Antagonism

Due to its rapid and predictable hydrolysis profile (90% conversion in 270 minutes), UNBS3157 is a highly suitable precursor compound for delivering the pan-CXCL chemokine antagonist UNBS5162 in orthotopic prostate cancer models and solid tumor research, avoiding the formulation instability of direct metabolite administration [2].

NAT2-Independent Pharmacokinetic Benchmarking

UNBS3157 is an essential reference material in ADME/Tox studies evaluating how urea-linkage modifications in aromatic imides successfully bypass polymorphic N-acetyltransferase 2 (NAT2) metabolism, preventing the unpredictable hematotoxicity seen with amonafide[1].

Non-Apoptotic Cell Death Pathway Screening

Leveraging its 5-fold weaker DNA intercalation and lack of topoisomerase II poisoning, UNBS3157 is the preferred naphthalimide standard for assays specifically focused on inducing autophagy and cellular senescence, rather than classical Type I programmed cell death (apoptosis)[1].

References

- [1] Van Quaquebeke E, et al. '2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin- 5-yl}carbamoyl)acetamide (UNBS3157), a Novel Nonhematotoxic Naphthalimide Derivative with Potent Antitumor Activity.' Journal of Medicinal Chemistry 50.17 (2007): 4122-4134.

- [2] Mijatovic T, et al. 'UNBS5162, a Novel Naphthalimide That Decreases CXCL Chemokine Expression in Experimental Prostate Cancers.' Neoplasia 10.5 (2008): 419-430.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

Explore Compound Types